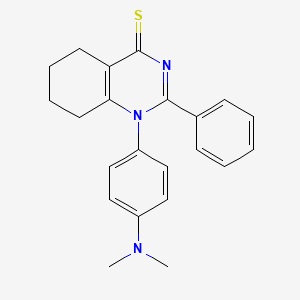
1-(4-(dimethylamino)phenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(dimethylamino)phenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, also known as DPH, is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains a quinazoline ring, which is an important pharmacophore in many biologically active compounds. DPH has been extensively studied for its potential applications in the field of medicine and drug discovery.
Applications De Recherche Scientifique
Antimicrobial and Antitubercular Activities
Research has highlighted the antimicrobial and antitubercular potential of quinazoline derivatives. For instance, derivatives like 6-chloro-3-(4-isopropylphenyl)-2-methylquinazoline-4(3H)-thione have demonstrated higher activity than standard treatments such as isoniazid against Mycobacterium avium and M. kansasii. This suggests a promising avenue for developing new treatments against tuberculosis and other microbial infections (Kubicová et al., 2003).
Photosynthesis-Inhibiting Activity
Several quinazoline derivatives have been identified as potent inhibitors of photosynthesis, indicating potential applications in agricultural research and weed management. Compounds like 6-chloro-2,2-dimethyl-3-phenyl-1,2-dihydro-quinazoline-4(3H)-thione and its chloro analogs have shown effectiveness in inhibiting the oxygen evolution rate in spinach chloroplasts, which could be leveraged to develop new herbicides (Kubicová et al., 2003).
Anticancer Potential
Research into the synthesis and biological evaluation of quinazoline derivatives has also touched on their anticancer properties. Derivatives have been synthesized and tested for their efficacy in inhibiting cancer cell growth, with some compounds showing promising results against specific cancer cell lines. This research avenue is crucial for developing novel anticancer agents (Deep et al., 2013).
Chemical Synthesis and Structural Analysis
The chemical synthesis of quinazoline derivatives, including methods for creating various substituted versions of these compounds, forms a significant part of the research on their applications. Studies have detailed the synthesis processes and structural analysis of these compounds, providing a foundation for further exploration of their potential uses (Rudenko et al., 2013).
Propriétés
IUPAC Name |
1-[4-(dimethylamino)phenyl]-2-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3S/c1-24(2)17-12-14-18(15-13-17)25-20-11-7-6-10-19(20)22(26)23-21(25)16-8-4-3-5-9-16/h3-5,8-9,12-15H,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJGGYOMCPVZQKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C3=C(CCCC3)C(=S)N=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(dimethylamino)phenyl)-2-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-((2-fluorobenzyl)thio)-7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2576965.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2576966.png)
![2-Methyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B2576969.png)

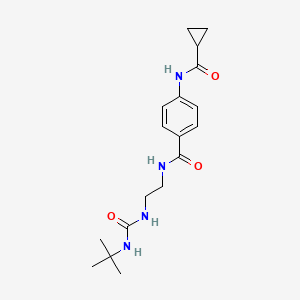
![4-[3-(2-Oxopyrrolidin-1-yl)benzoyl]morpholine-3-carbonitrile](/img/structure/B2576972.png)
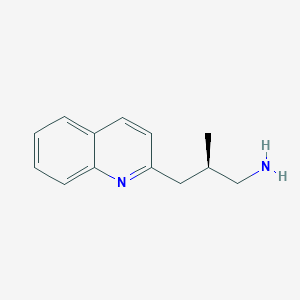

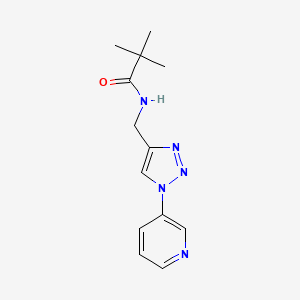
![N-naphthalen-1-yl-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2576977.png)
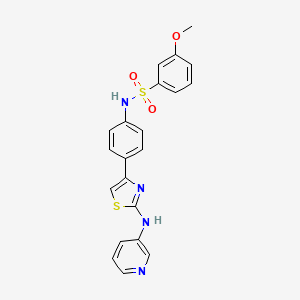
![2-[2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2576982.png)
![N-[4-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2576983.png)
![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2576986.png)